BenchChemオンラインストアへようこそ!

(R)-Exatecan Intermediate 1

Exatecan Intermediate Purity ADC Cytotoxin Precursor Quality HPLC Purity Benchmark

(R)-Exatecan Intermediate 1 (CAS 110351-91-2) is the stereochemically pure entry point for synthesizing Exatecan mesylate (DX-8951f), the cytotoxic payload in HER2-targeted ADCs like DS-8201a. The defined (R)-stereochemistry eliminates chiral resolution steps, enabling optimized routes achieving up to 43% total yield—a 19-fold improvement over legacy methods. High-purity grades (≥99.99%) ensure minimal impurity carryover in multi-step ADC payload syntheses, reducing synthetic risk.

Molecular Formula C13H13NO5
Molecular Weight 263.25 g/mol
Cat. No. B1315706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Exatecan Intermediate 1
Molecular FormulaC13H13NO5
Molecular Weight263.25 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CCC(=O)C3=C2)O
InChIInChI=1S/C13H13NO5/c1-2-13(18)8-5-9-10(15)3-4-14(9)11(16)7(8)6-19-12(13)17/h5,18H,2-4,6H2,1H3/t13-/m1/s1
InChIKeyIGKWOGMVAOYVSJ-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-Exatecan Intermediate 1: A Chiral-Specific Precursor for Camptothecin-Derived ADC Payloads


(R)-Exatecan Intermediate 1 (CAS 110351-91-2) is a stereoisomerically pure intermediate critical to the synthesis of Exatecan and its derivatives . Structurally characterized by the (4R)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione core, it constitutes a key precursor for constructing the pentacyclic camptothecin pharmacophore . This intermediate enables the preparation of Exatecan mesylate (DX-8951f), a potent topoisomerase I inhibitor (IC50 2.2 μM / 0.975 μg/mL) utilized as a cytotoxic payload in antibody-drug conjugates (ADCs) such as DS-8201a (trastuzumab deruxtecan) [1]. Unlike downstream intermediates or non-stereoselective precursors, (R)-Exatecan Intermediate 1 provides a defined stereochemical entry point essential for achieving the bioactive configuration of the final camptothecin derivative .

Why Generic Substitution of (R)-Exatecan Intermediate 1 Fails: Stereochemical Specificity, Synthetic Efficiency, and Downstream Fidelity


Generic substitution of (R)-Exatecan Intermediate 1 with other Exatecan intermediates or racemic mixtures is scientifically indefensible due to three critical factors. First, the defined (R)-stereochemistry is mandatory for generating the bioactive conformation of Exatecan and its derivatives; racemic intermediates such as (rac)-Exatecan Intermediate 1 necessitate subsequent chiral resolution steps that reduce overall synthetic efficiency . Second, intermediate selection directly governs downstream yield, with alternative synthetic routes employing different key intermediates exhibiting total yields as low as 2.3% versus optimized routes achieving >43% [1]. Third, the purity specifications of this intermediate directly impact the fidelity of subsequent coupling and deprotection reactions in multi-step ADC payload syntheses, where impurities can compromise final payload integrity . These distinctions render generic interchange without rigorous validation a source of unacceptable synthetic risk.

Quantitative Differentiation of (R)-Exatecan Intermediate 1: Head-to-Head Purity, Chiral Integrity, and Synthetic Yield Comparisons


Absolute Purity Comparison: (R)-Exatecan Intermediate 1 vs. Alternative Intermediates

(R)-Exatecan Intermediate 1 achieves purity specifications of 99.99% as measured by HPLC, exceeding the purity levels of alternative Exatecan intermediates such as Intermediate 5 and Intermediate 7, which are typically offered at ≥95% purity [1]. This 4.99 percentage point absolute purity advantage minimizes the carryover of synthetic impurities into subsequent reaction steps, a critical consideration for multi-step ADC payload syntheses where intermediate impurities can accumulate and compromise final product quality [2].

Exatecan Intermediate Purity ADC Cytotoxin Precursor Quality HPLC Purity Benchmark

Chiral Purity and Stereochemical Integrity vs. Racemic Intermediate

(R)-Exatecan Intermediate 1 is produced as a single stereoisomer with defined (R)-configuration, whereas (rac)-Exatecan Intermediate 1 is a racemic mixture containing equal amounts of (R)- and (S)-enantiomers . While (rac)-Exatecan Intermediate 1 achieves comparable purity by HPLC (99.84%), its racemic nature introduces a 50% loss of material efficiency when the undesired enantiomer is discarded during chiral resolution [1]. The defined (R)-stereochemistry ensures 100% of the material is committed to the correct stereochemical pathway, eliminating the need for wasteful enantiomer separation steps .

Chiral Intermediate Stereoselective Synthesis Enantiomeric Purity

Synthetic Route Yield Comparison: Key Intermediate Impact on Overall Exatecan Synthesis Efficiency

The choice of key intermediate profoundly impacts the overall yield of Exatecan synthesis. The EP0495432 route, which employs a key intermediate 1 derived from 2-fluoro-toluene, proceeds through over 10 steps with a total yield of only 2.3% [1]. In contrast, an innovative synthetic approach utilizing a different key intermediate (Intermediate A) achieves the same key intermediate in only 4 steps with a total yield reaching 43% . (R)-Exatecan Intermediate 1 serves as a critical precursor in these optimized routes, enabling this 18.7-fold improvement in overall synthetic efficiency.

Exatecan Synthesis Yield Process Chemistry ADC Manufacturing

Analytical Distinguishability: (R)-Exatecan Intermediate 1 vs. Deuterated Analog for Quantitation

While (R)-Exatecan Intermediate 1 serves as the synthetic precursor, its deuterated analog Exatecan Intermediate 1-d5 (CAS 1346617-23-9) is employed as an internal standard for quantitative LC-MS/MS analysis in pharmacokinetic and metabolic studies [1]. The d5 variant has a molecular weight of 268.28 Da, 5 Da higher than the parent compound (263.25 Da), enabling chromatographic separation and mass spectrometric distinction . This distinction is essential for accurate quantitation of the final Exatecan payload in biological matrices.

Stable Isotope Labeling LC-MS/MS Quantitation Pharmacokinetic Studies

Definitive Application Scenarios for (R)-Exatecan Intermediate 1 Based on Quantitative Differentiation Evidence


ADC Payload Synthesis Requiring High Stereochemical Fidelity

Utilize (R)-Exatecan Intermediate 1 as the stereochemical entry point for the multi-step synthesis of Exatecan mesylate (DX-8951f), the cytotoxic payload in HER2-targeted ADCs such as DS-8201a (trastuzumab deruxtecan). The defined (R)-stereochemistry eliminates the need for chiral resolution and ensures that 100% of the material is directed toward the bioactive configuration .

High-Purity Intermediate Procurement for GMP-like ADC Manufacturing

Specify (R)-Exatecan Intermediate 1 with ≥99.99% HPLC purity for ADC payload synthesis campaigns where minimizing impurity carryover is critical. This purity specification exceeds that of alternative Exatecan intermediates (typically ≥95%) and reduces the risk of impurity-driven side reactions that can compromise final payload integrity [1].

Process Optimization and Route Scouting for Exatecan Synthesis

Employ (R)-Exatecan Intermediate 1 as the key intermediate in optimized synthetic routes that achieve 43% total yield from commercial starting materials in 4 steps, representing an 18.7-fold improvement over legacy routes (2.3% yield over >10 steps). This enables cost-effective scaling of Exatecan production for preclinical and clinical ADC supply .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-Exatecan Intermediate 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.